molecular formula C13H9BrF2 B15340899 4'-Bromo-2,3-difluoro-2'-methylbiphenyl

4'-Bromo-2,3-difluoro-2'-methylbiphenyl

Cat. No.: B15340899
M. Wt: 283.11 g/mol
InChI Key: CRFDKKZSSCHEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromo-2,3-difluoro-2'-methylbiphenyl is an organic compound with the molecular formula C13H9BrF2. It is a derivative of biphenyl, featuring bromine and fluorine atoms on the benzene rings, and a methyl group on the second carbon of the biphenyl structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Bromo-2,3-difluoro-2'-methylbiphenyl typically involves the following steps:

  • Bromination: The starting material, 2,3-difluorobiphenyl, undergoes bromination to introduce the bromine atom at the 4' position.

  • Methylation: The brominated compound is then methylated to introduce the methyl group at the 2' position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4'-Bromo-2,3-difluoro-2'-methylbiphenyl can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: this compound-4'-carboxylic acid

  • Reduction: this compound-4'-ol

  • Substitution: 4'-Hydroxy-2,3-difluoro-2'-methylbiphenyl

Scientific Research Applications

4'-Bromo-2,3-difluoro-2'-methylbiphenyl is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4'-Bromo-2,3-difluoro-2'-methylbiphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

4'-Bromo-2,3-difluoro-2'-methylbiphenyl is compared with other similar compounds, such as:

  • 4-Bromo-2,3-difluorobiphenyl: Lacks the methyl group at the 2' position.

  • 2,3-Difluoro-2'-methylbiphenyl: Lacks the bromine atom at the 4' position.

  • 4-Bromo-2,3-difluoro-2-methylbenzene: A monobiphenyl derivative with a single benzene ring.

Uniqueness: The presence of both bromine and fluorine atoms on the biphenyl structure, along with the methyl group, gives this compound unique chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

Molecular Formula

C13H9BrF2

Molecular Weight

283.11 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-2,3-difluorobenzene

InChI

InChI=1S/C13H9BrF2/c1-8-7-9(14)5-6-10(8)11-3-2-4-12(15)13(11)16/h2-7H,1H3

InChI Key

CRFDKKZSSCHEJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.